

# Application of MM-589 in High-Throughput Screening: A Comprehensive Guide

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Compound of Interest		
Compound Name:	MM-589	
Cat. No.:	B15585290	Get Quote

## **Abstract**

MM-589 is a potent, cell-permeable, macrocyclic peptidomimetic that effectively inhibits the protein-protein interaction (PPI) between the WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia (MLL). This interaction is crucial for the histone methyltransferase (HMT) activity of the MLL complex, which is frequently dysregulated in various cancers, particularly acute leukemia. The high affinity and specificity of MM-589 for WDR5 make it an invaluable tool for high-throughput screening (HTS) campaigns aimed at discovering and characterizing novel inhibitors of the WDR5-MLL axis. This document provides detailed application notes and protocols for the utilization of MM-589 in HTS, targeting researchers, scientists, and drug development professionals.

## Introduction

The MLL family of histone methyltransferases plays a critical role in regulating gene expression through the methylation of histone H3 at lysine 4 (H3K4). The core MLL complex requires the scaffolding protein WDR5 to maintain its integrity and catalytic activity. The interaction between the "Win" motif of MLL and a conserved pocket on WDR5 is a well-validated therapeutic target.

MM-589 disrupts this critical interaction, leading to the inhibition of H3K4 methylation and subsequent suppression of oncogenic gene expression.[1][2][3][4] High-throughput screening assays are essential for identifying new chemical entities that can modulate this pathway. MM-589 serves as a valuable positive control and tool compound in these screens.



# **Mechanism of Action & Signaling Pathway**

MM-589 binds directly to WDR5 with high affinity, occupying the MLL binding pocket.[1][2] This competitive inhibition prevents the recruitment of MLL to WDR5, thereby disrupting the assembly and function of the MLL methyltransferase complex. The downstream effect is a reduction in H3K4 methylation, leading to altered gene expression and inhibition of cell growth in MLL-dependent cancer cells.[2]



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Figure 1: MM-589 Signaling Pathway.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data for **MM-589**, demonstrating its potency and selectivity.



Parameter	Value	Reference		
Binding Affinity				
WDR5 IC50	0.90 nM	[2][5][6]		
WDR5 Ki	< 1 nM	[1][2][7]		
Enzymatic Inhibition				
MLL H3K4 HMT Activity IC50	12.7 nM	[2][5][6]		
Cellular Activity				
MV4-11 Cell Growth IC50	0.25 μΜ	[1][5]		
MOLM-13 Cell Growth IC50	0.21 μΜ	[1][5]		
HL-60 Cell Growth IC50	8.6 μΜ	[1][5]		

Table 1: Biochemical and Cellular Activity of MM-589.

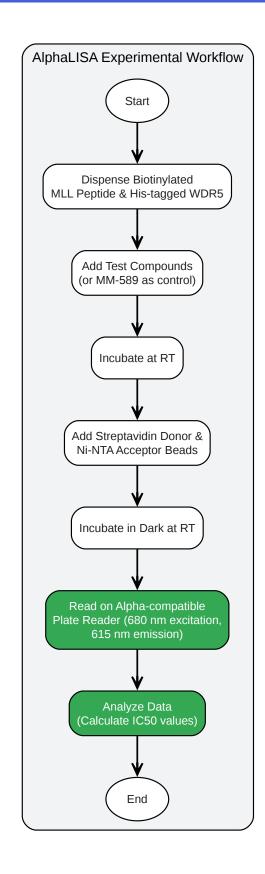
# **High-Throughput Screening Experimental Protocols**

**MM-589** can be utilized in various HTS formats to identify novel inhibitors of the WDR5-MLL interaction. Below are detailed protocols for biochemical and cell-based assays.

## **Biochemical HTS: AlphaLISA Assay**

The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a highly sensitive, bead-based, no-wash immunoassay suitable for HTS. This protocol describes an assay to measure the disruption of the WDR5-MLL interaction.





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Figure 2: AlphaLISA Experimental Workflow.



#### Materials:

- His-tagged recombinant WDR5 protein
- Biotinylated MLL peptide (e.g., Biotin-NHVRYIAR)
- MM-589 (as a positive control)
- AlphaLISA Nickel Chelate (Ni-NTA) Acceptor beads
- Streptavidin-coated Donor beads
- Assay Buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)
- 384-well white opaque microplates

#### Protocol:

- Reagent Preparation:
  - Prepare a 2X solution of His-WDR5 and Biotin-MLL peptide in Assay Buffer. The final concentration will depend on optimization, but a starting point is 20 nM of each.
  - $\circ\,$  Prepare a serial dilution of **MM-589** (e.g., from 10  $\mu\text{M}$  to 0.1 nM) and test compounds in Assay Buffer.
- Assay Procedure:
  - Add 5 μL of the 2X His-WDR5/Biotin-MLL peptide solution to each well of a 384-well plate.
  - Add 50 nL of compound solution (or MM-589) to the appropriate wells.
  - Incubate for 30 minutes at room temperature.
  - Prepare a 2X solution of AlphaLISA beads (20 µg/mL of each bead type) in Assay Buffer in the dark.
  - Add 10 μL of the bead solution to each well.

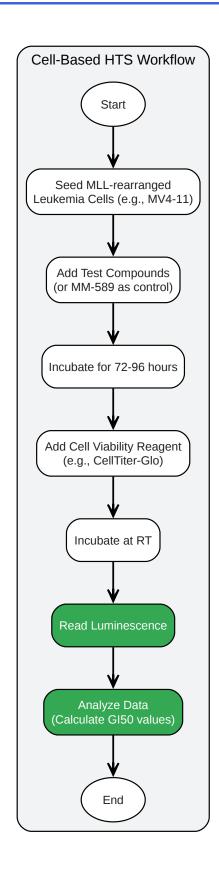


- Incubate for 60 minutes at room temperature in the dark.
- Read the plate on an Alpha-enabled plate reader.
- Data Analysis:
  - The AlphaLISA signal is inversely proportional to the inhibition of the WDR5-MLL interaction.
  - Normalize the data to positive (no inhibitor) and negative (e.g., high concentration of MM-589) controls.
  - Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

## **Cell-Based HTS: Proliferation Assay**

This protocol describes a cell-based assay to screen for compounds that inhibit the proliferation of MLL-rearranged leukemia cells.





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